molecular formula C15H25NO3S B7566990 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone

1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone

Cat. No. B7566990
M. Wt: 299.4 g/mol
InChI Key: HXTHIEIVOFTYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a key role in regulating a wide range of physiological processes, including pain perception, appetite regulation, and immune function. When 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone binds to these receptors, it can produce a range of effects on the body, depending on the specific receptor and the location of the receptor in the body.
Biochemical and Physiological Effects
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone has been shown to have a range of biochemical and physiological effects on the body, including the modulation of pain perception, appetite regulation, and immune function. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone in scientific research is its potent and specific effects on the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system and its effects on the body in a controlled and specific way. However, one of the limitations of using 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone and the endocannabinoid system. Some possible areas of focus include the development of new drugs that target the endocannabinoid system, the study of the effects of cannabinoids on specific physiological processes, and the investigation of the role of the endocannabinoid system in various diseases and conditions. Additionally, there is a need for further research on the potential risks and benefits of using cannabinoids for medical purposes.

Synthesis Methods

1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone is typically synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used, but it generally involves the use of organic solvents and a series of chemical reactions to produce the final product.

Scientific Research Applications

1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a potent effect on the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function.

properties

IUPAC Name

1-(2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-cyclopentylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c17-15(11-20(18,19)13-6-2-3-7-13)16-10-9-12-5-1-4-8-14(12)16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHIEIVOFTYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)CS(=O)(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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